7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one
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Description
Synthesis Analysis
This compound could serve as a starting point for the synthesis and exploration of novel derivatives with potentially valuable therapeutic properties.Molecular Structure Analysis
The core structure of this molecule belongs to the class of benzothiazepines. This class of compounds has been shown to possess diverse biological activities, including anticonvulsant, antimicrobial, and anti-cancer properties.Physical and Chemical Properties Analysis
The molecular formula of this compound is C16H14ClNOS. It has a molecular weight of 303.8 g/mol. The exact mass and monoisotopic mass are 303.0484629 g/mol. It has a topological polar surface area of 54.4 Ų. The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts. It has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Structural Analysis
A key aspect of research on benzo[e][1,4]thiazepin derivatives involves the synthesis and analysis of their crystal structure. The compound 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, closely related to the requested compound, was synthesized through a series of reactions including hydrolysis, substitution, condensation, bromination, and aromatic amidation. X-ray crystal analysis confirmed its structure and revealed an intramolecular C–H···Cg1 non-classical hydrogen bond stabilizing the crystal structure (Du & Wu, 2020).
Synthetic Pathways and Molecular Structures
The research also emphasizes the synthesis of complex benzo[b][1,4]thiazepines. For instance, a new derivative named N-(p-tolyl)-2-(2-(4-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)acetamide was synthesized, showcasing the structural diversity and the potential for functionalization of these compounds (Nguyen, Bui, & Nguyen, 2018).
Antimicrobial Properties
A significant aspect of the research on benzo[b][1,4]thiazepines is their biological activity, particularly their antimicrobial properties. A study synthesized a new series of 2,3-dihydrobenzo[b][1,4]thiazepines and tested them against various bacterial and fungal strains. Some compounds exhibited antibacterial and antifungal activity comparable to known drugs like ciprofloxacin and fluconazole (Kumar et al., 2013).
Ring System Derivatives
The exploration of novel ring systems derived from benzo[b][1,4]thiazepines is another focus area. Research has led to the synthesis of various derivatives, such as dihydrobenzo[b]pyrimido[4,5-e][1,4]thiazepines, demonstrating the versatility of these compounds in forming diverse molecular structures (Akbarzadeh et al., 2015).
Properties
IUPAC Name |
7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPCOZWXZOXEEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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